molecular formula C14H18BrNO2S2 B3868178 1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate CAS No. 314034-58-7

1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate

Cat. No.: B3868178
CAS No.: 314034-58-7
M. Wt: 376.3 g/mol
InChI Key: HVRHCSIDVDSPOZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbamodithioate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone . This intermediate is then reacted with appropriate reagents to introduce the oxopropan-2-yl and diethylcarbamodithioate groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine and hydroxy groups play a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S2/c1-4-16(5-2)14(19)20-9(3)13(18)11-8-10(15)6-7-12(11)17/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRHCSIDVDSPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC(C)C(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333297
Record name [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314034-58-7
Record name [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
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1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
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1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
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1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
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1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
Reactant of Route 6
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate

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